molecular formula C15H13NO3 B14554067 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- CAS No. 61983-22-0

1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)-

Cat. No.: B14554067
CAS No.: 61983-22-0
M. Wt: 255.27 g/mol
InChI Key: XXTPPMUURPKBED-UHFFFAOYSA-N
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Description

1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- is a complex organic compound with a unique structure that includes a naphthalene ring, carbonitrile group, and hydroxyl groups

Preparation Methods

The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction and subsequent functional group modifications to introduce the hydroxyl and oxobutyl groups. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions.

Scientific Research Applications

1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonitrile groups play a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- include:

    1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: This compound has similar hydroxyl and carbonitrile groups but differs in the position and number of these groups.

    1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)-:

Properties

CAS No.

61983-22-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-butanoyl-3,4-dihydroxynaphthalene-1-carbonitrile

InChI

InChI=1S/C15H13NO3/c1-2-5-12(17)13-11(8-16)9-6-3-4-7-10(9)14(18)15(13)19/h3-4,6-7,18-19H,2,5H2,1H3

InChI Key

XXTPPMUURPKBED-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N

Origin of Product

United States

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